molecular formula C20H32O5 B570022 8-iso-15-keto Prostaglandin F2beta CAS No. 1621482-36-7

8-iso-15-keto Prostaglandin F2beta

Cat. No.: B570022
CAS No.: 1621482-36-7
M. Wt: 352.5
InChI Key: LOLJEILMPWPILA-WZDCOHRSSA-N
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Description

8-iso-15-keto Prostaglandin F2beta is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including inflammation and oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso-15-keto Prostaglandin F2beta typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps of enzymatic and non-enzymatic reactions. The key steps involve the formation of intermediate compounds such as prostaglandin H2, which is then converted to this compound through further oxidation and isomerization reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis and the need for specific reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques and specialized equipment to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

8-iso-15-keto Prostaglandin F2beta undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different prostaglandin derivatives.

    Reduction: Reduction reactions can convert it back to less oxidized forms.

    Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Enzymes such as cyclooxygenase and various metal catalysts can facilitate these reactions.

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and applications.

Scientific Research Applications

8-iso-15-keto Prostaglandin F2beta is widely used in scientific research due to its role in oxidative stress and inflammation. Some key applications include:

    Chemistry: Studying the mechanisms of lipid oxidation and the formation of isoprostanes.

    Biology: Investigating the role of oxidative stress in cellular processes and diseases.

    Medicine: Exploring its potential as a biomarker for oxidative stress-related conditions such as cardiovascular diseases and diabetes.

    Industry: Used in the development of diagnostic tools and therapeutic agents targeting oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    8-iso-Prostaglandin F2alpha: Another isoprostane with similar oxidative stress-related properties.

    15-keto Prostaglandin F2alpha: Shares structural similarities but differs in its biological activity and receptor interactions.

    Prostaglandin F2alpha: A naturally occurring prostaglandin with distinct physiological roles.

Uniqueness

8-iso-15-keto Prostaglandin F2beta is unique due to its specific structure and the presence of both isoprostane and keto functional groups. This combination gives it distinct properties and makes it a valuable tool for studying oxidative stress and inflammation.

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-WZDCOHRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025580
Record name (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621482-36-7
Record name (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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